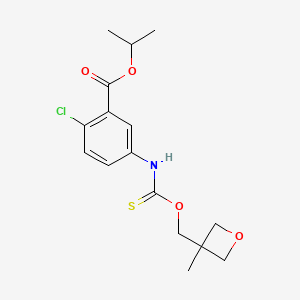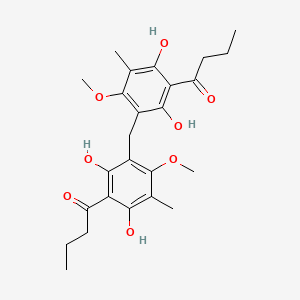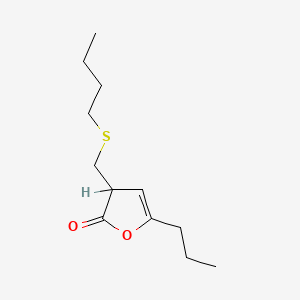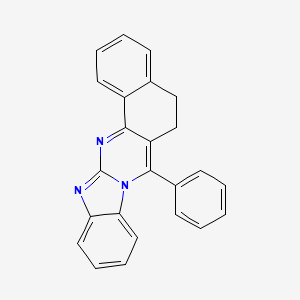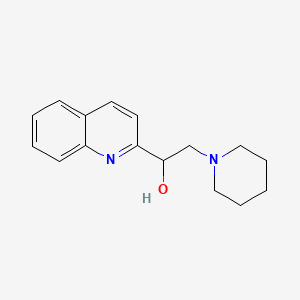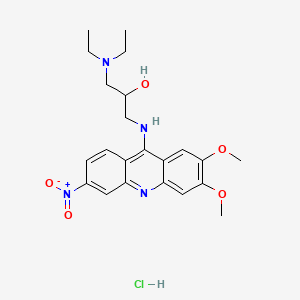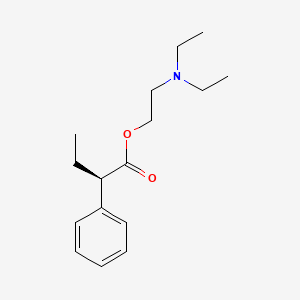
Butetamate, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. Es wird aufgrund seiner einzigartigen chemischen Eigenschaften häufig in verschiedenen wissenschaftlichen und industriellen Anwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Butetamat, ®- kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Veresterung von 2-Phenylbuttersäure mit 2-(Diethylamino)ethanol umfassen. Die Reaktion erfordert typischerweise das Vorhandensein eines Katalysators wie Schwefelsäure und wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten .
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von Butetamat, ®- häufig die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung des Endprodukts. Die mobile Phase in der HPLC enthält typischerweise Acetonitril, Wasser und Phosphorsäure .
Chemische Reaktionsanalyse
Reaktionstypen
Butetamat, ®- durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet die Substitution einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Alkylierungsmittel.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von Butetamat, ®- zur Bildung von Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann .
Wissenschaftliche Forschungsanwendungen
Butetamat, ®- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in verschiedenen organischen Synthesen verwendet.
Biologie: Wird wegen seiner potenziellen Auswirkungen auf zelluläre Prozesse untersucht.
Industrie: Wird zur Herstellung von Arzneimitteln und anderen chemischen Produkten verwendet.
Analyse Chemischer Reaktionen
Types of Reactions
Butetamate, ®- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Butetamate, ®- can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Butetamate, ®- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Der Wirkungsmechanismus von Butetamat, ®- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen im Körper. Es ist bekannt, dass es seine Wirkungen ausübt, indem es die Aktivität bestimmter Enzyme und Rezeptoren moduliert, was zu Veränderungen in den zellulären Signalwegen führt . Diese Modulation kann zu verschiedenen physiologischen Effekten führen, wie z. B. der Unterdrückung von Hustenreflexen in der Atemwegsmedizin .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Butetamatcitrat: Eine ähnliche Verbindung mit zusätzlichen Citratgruppen, die häufig in der Atemwegsmedizin verwendet wird.
Butetamat: Eine weitere verwandte Verbindung mit ähnlichen chemischen Eigenschaften.
Einzigartigkeit
Butetamat, ®- ist aufgrund seiner spezifischen Stereochemie einzigartig, die seine biologische Aktivität und Wirksamkeit in verschiedenen Anwendungen beeinflussen kann. Seine Fähigkeit, eine Vielzahl von chemischen Reaktionen einzugehen, macht es außerdem zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung .
Eigenschaften
CAS-Nummer |
133961-97-4 |
|---|---|
Molekularformel |
C16H25NO2 |
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl (2R)-2-phenylbutanoate |
InChI |
InChI=1S/C16H25NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3/t15-/m1/s1 |
InChI-Schlüssel |
CKWHSYRZDLWQFV-OAHLLOKOSA-N |
Isomerische SMILES |
CC[C@H](C1=CC=CC=C1)C(=O)OCCN(CC)CC |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




